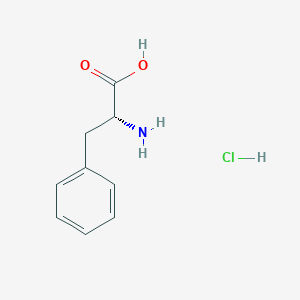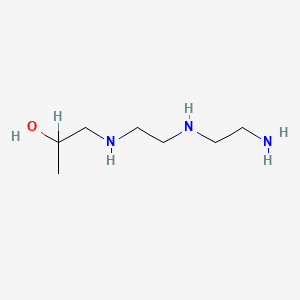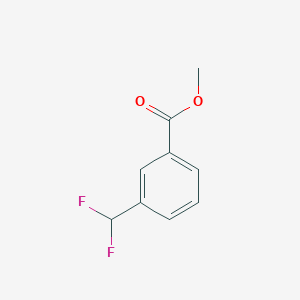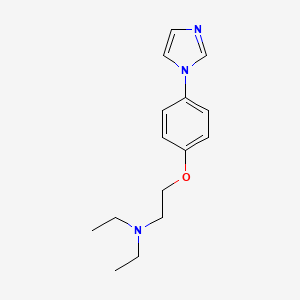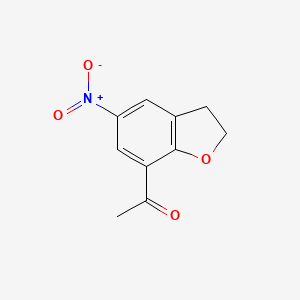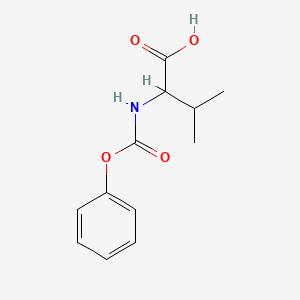
N-Phenoxycarbonyl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenoxycarbonyl-L-valine is an organic compound with the molecular formula C14H19NO4. This compound is known for its unique structural features, which include a phenoxycarbonylamino group attached to a butyric acid backbone. It is utilized in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenoxycarbonyl-L-valine typically involves the reaction of 3-methyl-2-aminobutyric acid with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the phenoxycarbonylamino group. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity.
化学反応の分析
Types of Reactions
N-Phenoxycarbonyl-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxycarbonylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxycarbonylamino derivatives.
科学的研究の応用
N-Phenoxycarbonyl-L-valine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-Phenoxycarbonyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxycarbonylamino group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-Methyl-2-phenylamino-butyric acid
- 3-Methyl-2-oxo-butanoic acid
- Phenoxyacetic acid
Comparison
Compared to similar compounds, N-Phenoxycarbonyl-L-valine is unique due to its phenoxycarbonylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.
特性
分子式 |
C12H15NO4 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC名 |
3-methyl-2-(phenoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15) |
InChIキー |
HVJMEAOTIUMIBJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


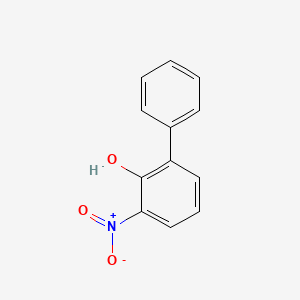
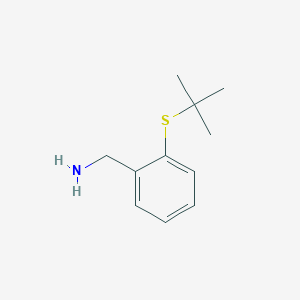
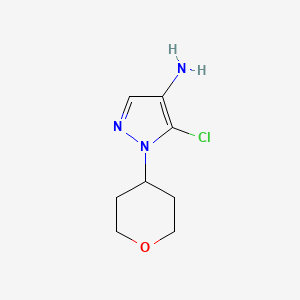
![2-(4-(Trifluoromethoxy)phenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8728924.png)
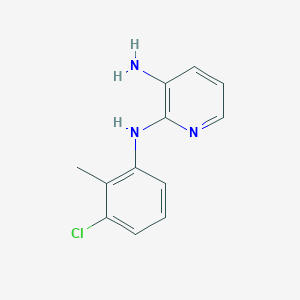
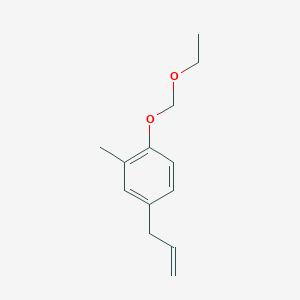
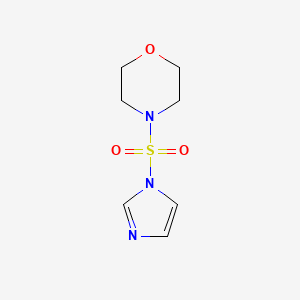
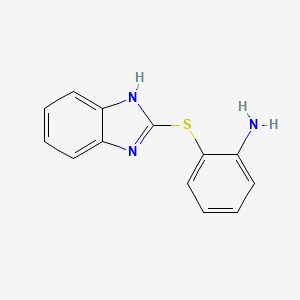
![2-[(4-Chlorophenoxy)methyl]thiophene](/img/structure/B8728945.png)
